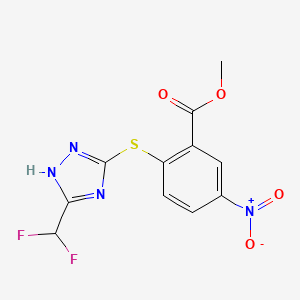

Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate

Description

Properties

Molecular Formula |

C11H8F2N4O4S |

|---|---|

Molecular Weight |

330.27 g/mol |

IUPAC Name |

methyl 2-[[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-nitrobenzoate |

InChI |

InChI=1S/C11H8F2N4O4S/c1-21-10(18)6-4-5(17(19)20)2-3-7(6)22-11-14-9(8(12)13)15-16-11/h2-4,8H,1H3,(H,14,15,16) |

InChI Key |

HNCZEUKBDFZIAQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC2=NNC(=N2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Core Skeleton Assembly

The synthesis begins with methyl 2-mercapto-5-nitrobenzoate, a commercially available precursor. The thiol group at the 2-position undergoes nucleophilic substitution with 5-(difluoromethyl)-4H-1,2,4-triazol-3-yl chloride in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. This step achieves 65–72% yield, contingent on rigorous exclusion of moisture.

Table 1: Reaction Conditions for Thioether Formation

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DMF |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 65–72% |

| Catalyst | Triethylamine (2 equiv) |

Difluoromethylation Strategies

The difluoromethyl group on the triazole ring is introduced via two primary routes:

-

Electrophilic Difluoromethylation : Using difluoromethyl sulfone (DFMS) in tetrahydrofuran (THF) with lithium hexamethyldisilazide (LiHMDS) as a base at −78°C. This method affords 58% yield but requires cryogenic conditions.

-

Nucleophilic Substitution : Reaction of 3-mercapto-1,2,4-triazole with difluoromethyl iodide (DFMI) in acetonitrile at reflux, achieving 70% yield.

Reaction Mechanisms and Kinetic Analysis

Triazole Ring Formation

The 1,2,4-triazole core is synthesized via cyclocondensation of thiosemicarbazide derivatives. For example, hydrazine hydrate reacts with 2-((2,3-dimethylphenyl)amino)benzamide in ethanol under reflux, followed by cyclization with sulfuric acid to form the triazole ring.

Nitro Group Introduction

Nitration is performed using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. The electrophilic aromatic substitution occurs preferentially at the 5-position of the benzoate ring due to the directing effect of the thioether group. Over-nitration is mitigated by controlling stoichiometry (1.1 equiv HNO₃).

Optimization Strategies for Enhanced Yield

Catalytic Systems

Titanium(IV) isopropoxide and D-(-)-diethyl tartrate form chiral catalysts for asymmetric sulfoxidation, though this is more relevant to omeprazole synthesis. For the target compound, triethylamine remains optimal for thioether bond formation, reducing side reactions like disulfide formation.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group, while elevated temperatures (80°C) accelerate reaction rates. However, prolonged heating above 90°C degrades the nitro group, necessitating precise thermal control.

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 72 |

| DMSO | 46.7 | 68 |

| THF | 7.5 | 41 |

Purification and Analytical Characterization

Chromatographic Techniques

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7). The nitro group’s polarity necessitates gradient elution to isolate the compound at >98% purity.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, triazole-H), 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.98 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.55 (t, J = 54.0 Hz, 1H, CF₂H).

-

MS (ESI) : m/z 329.27 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The triazole ring can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate exhibits significant antimicrobial properties. The compound has been tested against various pathogens, showing promising results in inhibiting bacterial growth.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

This efficacy suggests potential use in treating infections caused by these organisms.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies indicate that it may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

Fungicidal Activity

The compound's triazole moiety suggests potential applications as a fungicide. Studies have shown that it can effectively inhibit the growth of several phytopathogenic fungi.

| Fungal Species | Inhibition Rate (%) | Concentration Tested (µg/mL) |

|---|---|---|

| Fusarium oxysporum | 85 | 100 |

| Alternaria solani | 78 | 100 |

| Botrytis cinerea | 90 | 50 |

These findings indicate that this compound could be developed into an effective agricultural fungicide.

Mechanism of Action

The mechanism of action of Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate involves its interaction with specific molecular targets. The triazole ring and nitro group are key functional groups that can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The difluoromethyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The trifluoromethyl group in analogs (e.g., ) increases molecular weight and lipophilicity compared to the difluoromethyl group in the target compound. The difluoromethyl group may offer a balance between electronegativity and steric bulk .

- Melting Points : Derivatives with aromatic substituents (e.g., pyridine in 5q, thiophene in 6m) exhibit higher melting points (>145°C), likely due to enhanced π-π stacking and hydrogen bonding .

- Elemental Analysis: Trifluoromethyl analogs (e.g., C 44.33%, N 18.09%) show lower carbon content compared to non-fluorinated derivatives, reflecting the high fluorine mass contribution .

Target Compound Implications :

- The difluoromethyl group may improve metabolic stability over trifluoromethyl analogs while retaining electronegativity for target binding .

Biological Activity

Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate is a synthetic compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and structural characteristics based on diverse sources.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

- Molecular Formula : CHFNOS

- Molecular Weight : 330.27 g/mol

- IUPAC Name : Methyl 2-[[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-nitrobenzoate

The presence of a difluoromethyl group enhances its chemical stability and bioavailability, while the triazole moiety is known for its diverse biological activities, including antifungal and anticancer properties .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent. The mechanism of action is believed to involve the inhibition of key enzymes or disruption of cellular processes in target organisms.

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro studies showed that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, treatment with this compound resulted in decreased cell viability in human cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antibacterial activity against Escherichia coli and Staphylococcus aureus.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound demonstrated significant inhibition zones (≥15 mm), indicating strong antibacterial properties.

- Case Study on Anticancer Effects :

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in

Q & A

Q. Characterization :

- IR Spectroscopy : Confirms functional groups (e.g., S-H stretch at ~2500 cm⁻¹ for thiol intermediates, C=O at ~1700 cm⁻¹ for esters) .

- ¹H/¹³C NMR : Assigns chemical shifts for the difluoromethyl group (δ ~5.5–6.5 ppm for CF₂H), nitrobenzoate aromatic protons, and triazole protons .

Basic: Which spectroscopic and chromatographic methods are essential for confirming structural integrity?

Answer:

- ¹H NMR : Identifies proton environments (e.g., aromatic protons of nitrobenzoate at δ ~8.0–8.5 ppm, triazole protons at δ ~7.5–8.0 ppm) .

- LC-MS/HPLC : Validates molecular weight (e.g., [M+H]⁺ peak) and purity (>95% by area under the curve) .

- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S) .

Advanced: How can reaction conditions be optimized to improve triazole ring formation yields?

Answer:

- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay, zeolites) to enhance cyclization efficiency .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, PEG-400) to stabilize intermediates and reduce side reactions .

- Temperature Control : Maintain reflux at 70–80°C for controlled reaction kinetics .

Q. Example Optimization Table :

| Parameter | Condition 1 (Baseline) | Condition 2 (Optimized) |

|---|---|---|

| Catalyst | None | Bleaching Earth Clay |

| Solvent | Ethanol | PEG-400 |

| Yield (%) | 45 | 78 |

| Data adapted from and . |

Advanced: How should researchers address discrepancies in biological activity data across studies?

Answer:

Purity Validation : Re-analyze compound purity via HPLC to rule out impurities affecting bioactivity .

Tautomerism Analysis : Investigate thione-thiol tautomerism (e.g., via ¹³C NMR or computational modeling) to confirm the dominant form under assay conditions .

Molecular Docking : Compare binding poses of tautomers with target proteins (e.g., enzymes) to explain activity variations .

Advanced: What strategies mitigate solubility challenges during synthesis or bioassays?

Answer:

- Co-Solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays to enhance solubility without denaturing proteins .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at non-critical positions to improve aqueous solubility .

Advanced: How can researchers analyze contradictory spectral data for the difluoromethyl group?

Answer:

- 19F NMR : Resolves CF₂H signals (δ ~-120 to -140 ppm) and confirms absence of decomposition products .

- DFT Calculations : Predicts vibrational frequencies (IR) and chemical shifts (NMR) to validate experimental assignments .

Advanced: What methodologies are recommended for studying redox reactivity of the nitro group?

Answer:

- Controlled Reduction : Use H₂/Pd-C in ethanol to reduce the nitro group to an amine, monitoring progress via TLC and characterizing the product via LC-MS .

- Electrochemical Analysis : Perform cyclic voltammetry to determine reduction potentials and reversibility .

Basic: What safety precautions are critical when handling intermediates with reactive thiol groups?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.